1-(1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxamide
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Overview
Description
1-(1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyrazole ring, and a piperidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of an appropriate hydrazide with an ester or acid chloride under acidic or basic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring is often formed by the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.
Coupling Reactions: The oxadiazole and pyrazole intermediates are then coupled with a phenyl ring through a series of substitution reactions.
Formation of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction involving a suitable piperidine derivative.
Final Coupling and Amidation: The final step involves coupling the pyrazole-phenyl intermediate with the piperidine derivative, followed by amidation to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
1-(1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, thereby affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazole-3-carboxamide
- 1-(1-(4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxamide
- 1-(1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazole-3-carbonyl)piperidine-3-carboxamide
Uniqueness
1-(1-(4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in scientific research.
Properties
IUPAC Name |
1-[1-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]pyrazole-3-carbonyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-2-17-22-19(24-29-17)14-3-5-15(6-4-14)26-12-9-16(23-26)20(28)25-10-7-13(8-11-25)18(21)27/h3-6,9,12-13H,2,7-8,10-11H2,1H3,(H2,21,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNELATJPAJEVMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CC=C(C=C2)N3C=CC(=N3)C(=O)N4CCC(CC4)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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